molecular formula C17H14ClN3O2S B2856379 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 895457-71-3

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2856379
CAS No.: 895457-71-3
M. Wt: 359.83
InChI Key: PXMSHDKRGJKYBS-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a sulfanyl group, as well as an acetamide moiety linked to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazine ring, followed by the introduction of the 4-chlorophenyl and sulfanyl groups. The final step involves the acetamide formation with the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of a pyridazine ring with a furan-linked acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMSHDKRGJKYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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